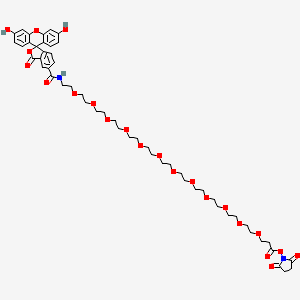

Carboxyfluorescein-PEG12-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Carboxyfluorescéine-PEG12-NHS est un composé appartenant à la classe des lieurs à base de polyéthylène glycol (PEG). Elle est couramment utilisée dans la synthèse des chimères d'alignement de protéolyse (PROTAC), qui sont des molécules conçues pour la dégradation ciblée des protéines. Le composé se caractérise par sa capacité à marquer les anticorps et autres protéines purifiées aux amines primaires (chaînes latérales de la lysine) en raison de la présence du groupe N-hydroxysuccinimide (NHS) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Carboxyfluorescéine-PEG12-NHS est synthétisée par une série de réactions chimiques impliquant la conjugaison de la carboxyfluorescéine avec un lieur PEG12 et un ester NHS. La réaction implique généralement l'activation du groupe carboxyle de la carboxyfluorescéine avec un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) ou la N-éthyl-N'-(3-diméthylaminopropyl)carbodiimide (EDC), suivie de l'ajout du lieur PEG12 et de l'ester NHS dans des conditions douces .

Méthodes de production industrielle

Dans les milieux industriels, la production de Carboxyfluorescéine-PEG12-NHS implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes de qualité rigoureuses pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La Carboxyfluorescéine-PEG12-NHS subit principalement des réactions de substitution en raison de la présence du groupe ester NHS. Ce groupe réagit avec les amines primaires pour former des liaisons amides stables, ce qui le rend approprié pour le marquage des protéines et d'autres biomolécules .

Réactifs et conditions courants

Réactifs : Amines primaires (par exemple, résidus lysine dans les protéines), réactifs de couplage (par exemple, DCC, EDC)

Principaux produits formés

Les principaux produits formés à partir des réactions de Carboxyfluorescéine-PEG12-NHS sont des conjugués liés à l'amide, où le groupe ester NHS a réagi avec une amine primaire pour former une liaison amide stable .

Applications de la recherche scientifique

La Carboxyfluorescéine-PEG12-NHS a une large gamme d'applications dans la recherche scientifique, notamment :

Médecine : Utilisée dans le développement de systèmes d'administration ciblée de médicaments et de tests diagnostiques.

Industrie : Appliquée dans la production de colorants fluorescents et de sondes pour diverses applications industrielles.

Mécanisme d'action

La Carboxyfluorescéine-PEG12-NHS exerce ses effets par la formation de liaisons amides stables avec les amines primaires dans les protéines et autres biomolécules. Le groupe ester NHS réagit avec le groupe amine pour former une liaison amide, ce qui entraîne la fixation covalente de la partie carboxyfluorescéine-PEG12 à la molécule cible. Ce processus de marquage améliore la solubilité et la stabilité de la molécule cible, la rendant appropriée pour diverses applications .

Applications De Recherche Scientifique

Carboxyfluorescein-PEG12-NHS has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for labeling and tracking molecules in various chemical reactions.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.

Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.

Mécanisme D'action

Carboxyfluorescein-PEG12-NHS exerts its effects through the formation of stable amide bonds with primary amines in proteins and other biomolecules. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the carboxyfluorescein-PEG12 moiety to the target molecule. This labeling process enhances the solubility and stability of the target molecule, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

La Carboxyfluorescéine-PEG12-NHS peut être comparée à d'autres lieurs à base de PEG et sondes fluorescentes, telles que :

Carboxyfluorescéine-PEG4-NHS : Un lieur PEG plus court qui offre moins de flexibilité et de solubilité par rapport au PEG12.

Biotine-PEG12-NHS : Un lieur PEG12 similaire mais avec de la biotine au lieu de la carboxyfluorescéine, utilisé pour différentes finalités de marquage.

Fluorescéine-PEG12-NHS : Similaire à la Carboxyfluorescéine-PEG12-NHS mais avec une autre partie fluorescente, offrant différentes propriétés spectrales.

La Carboxyfluorescéine-PEG12-NHS est unique en raison de sa combinaison d'un long lieur PEG et d'une partie carboxyfluorescéine, offrant à la fois une haute solubilité et une forte fluorescence, ce qui la rend très polyvalente pour diverses applications de recherche .

Propriétés

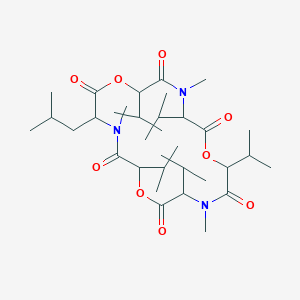

Formule moléculaire |

C52H68N2O22 |

|---|---|

Poids moléculaire |

1073.1 g/mol |

Nom IUPAC |

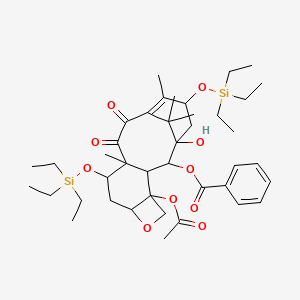

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60) |

Clé InChI |

BRVYSOCTDPGOSJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)

![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)

![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)

![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)